2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione
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Overview
Description
2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring system substituted with a methoxy-nitrophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with 4-methoxy-3-nitroaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions result in various substituted naphthoquinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Medicine: The compound’s potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. It may also inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methoxy-1,4-naphthoquinone: Similar structure with an amino group instead of a nitro group.
2-[(4-Methoxyphenyl)amino]naphthalene-1,4-dione: Lacks the nitro group present in the target compound.
2-[(4-Nitrophenyl)amino]naphthalene-1,4-dione: Lacks the methoxy group present in the target compound.
Uniqueness
2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione is unique due to the presence of both methoxy and nitro groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C17H12N2O5 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-(4-methoxy-3-nitroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12N2O5/c1-24-16-7-6-10(8-14(16)19(22)23)18-13-9-15(20)11-4-2-3-5-12(11)17(13)21/h2-9,18H,1H3 |
InChI Key |
SSPVRYQPGQJOQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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